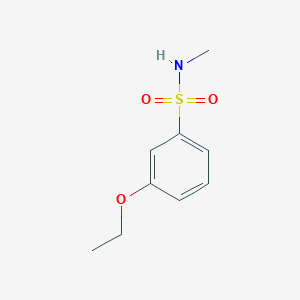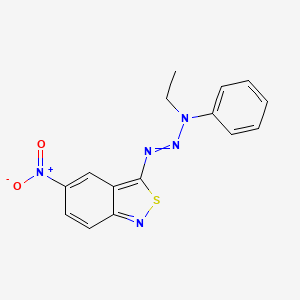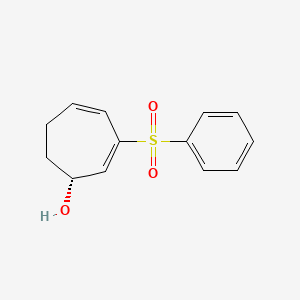![molecular formula C18H35NO3Si B12590137 3-[11-(Trimethoxysilyl)undecyl]-1H-pyrrole CAS No. 873873-65-5](/img/structure/B12590137.png)
3-[11-(Trimethoxysilyl)undecyl]-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[11-(Trimethoxysilyl)undecyl]-1H-pyrrole is a compound with the molecular formula C18H35NO3Si. It is a derivative of pyrrole, a five-membered aromatic heterocycle, and features a trimethoxysilyl group attached to an undecyl chain.
準備方法
The synthesis of 3-[11-(Trimethoxysilyl)undecyl]-1H-pyrrole typically involves the reaction of 11-bromoundecyltrimethoxysilane with pyrrole under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
3-[11-(Trimethoxysilyl)undecyl]-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) to form N-oxide derivatives.
Reduction: Reduction of the pyrrole ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), leading to the formation of dihydropyrrole derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
3-[11-(Trimethoxysilyl)undecyl]-1H-pyrrole has several scientific research applications:
Materials Science: It is used in the modification of surfaces to enhance adhesion, hydrophobicity, and other surface properties. The trimethoxysilyl group allows for strong bonding with silica and other inorganic substrates.
Biology and Medicine: This compound can be used in the development of bioactive coatings and drug delivery systems. Its ability to form stable bonds with biological molecules makes it useful in various biomedical applications.
Industry: In industrial applications, it is used as a coupling agent to improve the compatibility of different materials in composite structures.
作用機序
The mechanism of action of 3-[11-(Trimethoxysilyl)undecyl]-1H-pyrrole involves its ability to form covalent bonds with both organic and inorganic substrates. The trimethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense with other silanol groups or react with hydroxyl groups on surfaces. This results in the formation of stable siloxane bonds, enhancing the adhesion and durability of coatings and composites .
類似化合物との比較
Similar compounds to 3-[11-(Trimethoxysilyl)undecyl]-1H-pyrrole include:
11-(Trimethoxysilyl)undecyl acetate: This compound also features a trimethoxysilyl group attached to an undecyl chain but with an acetate group instead of a pyrrole ring.
11-Azidoundecyltrimethoxysilane: This compound has an azido group instead of a pyrrole ring, making it useful for click chemistry applications.
The uniqueness of this compound lies in its combination of a pyrrole ring and a trimethoxysilyl group, providing both aromatic and silane functionalities. This dual functionality allows for versatile applications in various fields, from materials science to biomedical engineering.
特性
CAS番号 |
873873-65-5 |
|---|---|
分子式 |
C18H35NO3Si |
分子量 |
341.6 g/mol |
IUPAC名 |
trimethoxy-[11-(1H-pyrrol-3-yl)undecyl]silane |
InChI |
InChI=1S/C18H35NO3Si/c1-20-23(21-2,22-3)16-12-10-8-6-4-5-7-9-11-13-18-14-15-19-17-18/h14-15,17,19H,4-13,16H2,1-3H3 |
InChIキー |
WYZHZZBAHYLGGC-UHFFFAOYSA-N |
正規SMILES |
CO[Si](CCCCCCCCCCCC1=CNC=C1)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


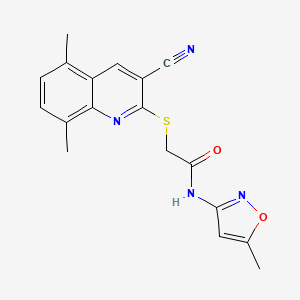
![1,2-Ethanediamine, N-(diphenylmethyl)-N'-[2-(2-methoxyphenyl)ethyl]-](/img/structure/B12590064.png)
![5-(4-{[tert-Butyl(dimethyl)silyl]oxy}butan-2-yl)-1,3-oxazole](/img/structure/B12590066.png)
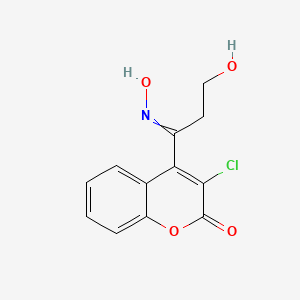
![6-[(4-bromophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12590081.png)
![1-Isoquinolin-5-yl-3-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B12590090.png)
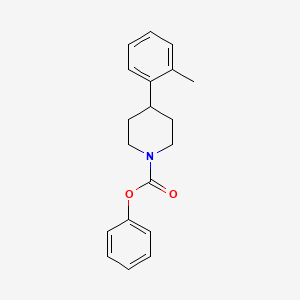
![4-({[(4-Methoxyphenyl)(diphenyl)methyl]amino}oxy)butan-1-ol](/img/structure/B12590100.png)
![N-(2-Furylmethyl)-2-[(2-isopropyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B12590103.png)
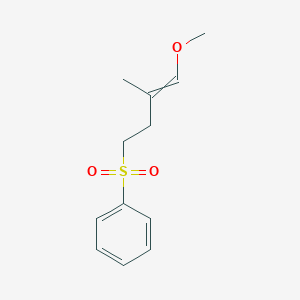
![{2-[2-(Acetylsulfanyl)ethoxy]ethoxy}acetic acid](/img/structure/B12590113.png)
